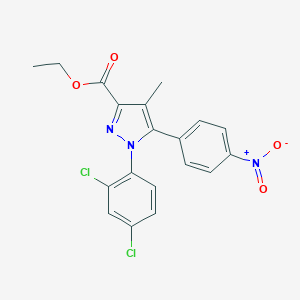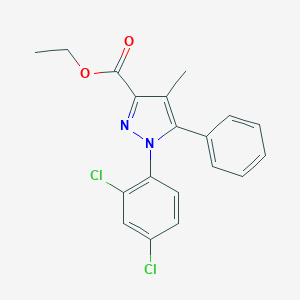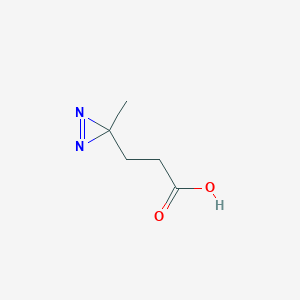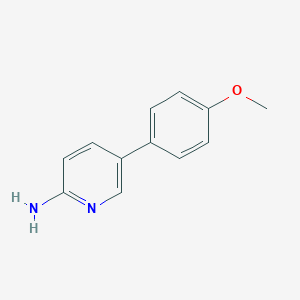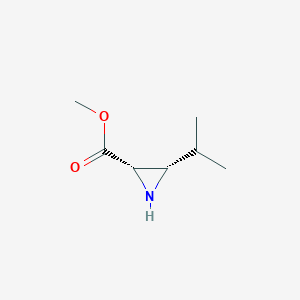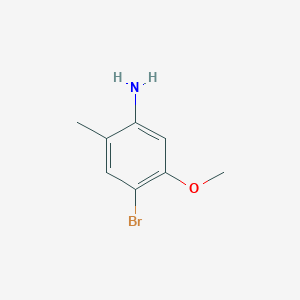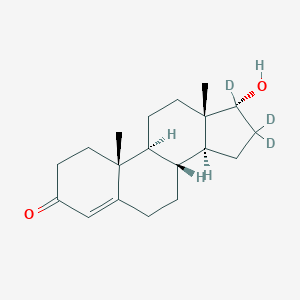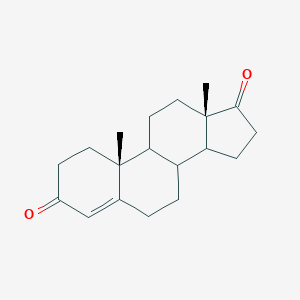
delta(Sup4)-Androstene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta(Sup4)-Androstene-3,17-dione, also known as 4-Androstene-3,17-dione (4-AD), is a steroid hormone that is produced naturally in the human body. It is a precursor to testosterone and other androgenic hormones. Its chemical formula is C19H26O2.
Mecanismo De Acción
The mechanism of action of 4-AD is not fully understood, but it is believed to work by increasing the levels of testosterone and other androgenic hormones in the body. This can lead to increased muscle growth, improved athletic performance, and other beneficial effects.
Efectos Bioquímicos Y Fisiológicos
4-AD has been shown to have a number of biochemical and physiological effects. It can increase muscle mass and strength, improve athletic performance, and enhance recovery after exercise. It can also increase bone density, reduce body fat, and improve mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-AD in laboratory experiments is its ability to promote muscle growth and improve athletic performance. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. However, there are also some limitations to using 4-AD in laboratory experiments. For example, it can be difficult to control the dosage and timing of the compound, which can make it difficult to draw accurate conclusions from the results.
Direcciones Futuras
There are many potential future directions for research on 4-AD. One area of interest is its potential use in the treatment of medical conditions such as osteoporosis and hypogonadism. Another area of interest is its potential use as a performance-enhancing drug in sports and athletics. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 4-AD can be achieved through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemicals to produce the compound, while microbial transformation involves the use of microorganisms to convert one substance into another.
Aplicaciones Científicas De Investigación
4-AD has been extensively studied for its potential applications in scientific research. It has been shown to have anabolic effects, meaning that it can promote muscle growth and improve athletic performance. It has also been studied for its potential use in the treatment of various medical conditions, including osteoporosis, hypogonadism, and breast cancer.
Propiedades
Número CAS |
897039-79-1 |
|---|---|
Nombre del producto |
delta(Sup4)-Androstene-3,17-dione |
Fórmula molecular |
C19H26O2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(10R,13S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
Clave InChI |
AEMFNILZOJDQLW-WFZCBACDSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CCC4=O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



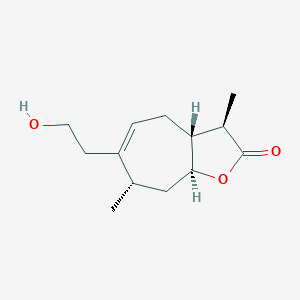
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
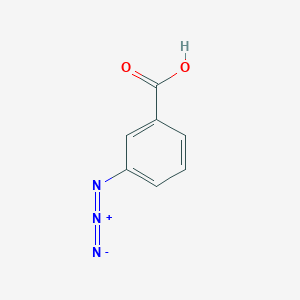
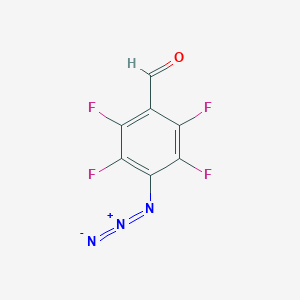
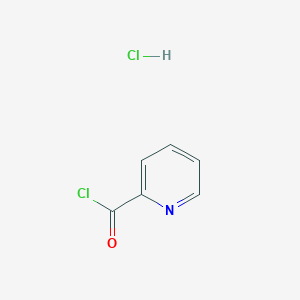
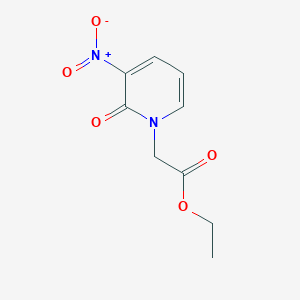
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
